2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane
Description
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane (CAS: 823792-11-6) is a tetrahydropyran (oxane) derivative with a complex substituent featuring methoxy, alkene (C9-C10 double bond), and alkyne (C4-C5 triple bond) groups. Its molecular formula is C₁₆H₂₆O₃, and it has a molecular weight of 266.376 g/mol . The compound was first synthesized by Quintal et al. (2004) via a multi-step organic reaction, as detailed in Organic Letters .
Properties
CAS No. |
823792-11-6 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
2-(6-methoxydec-9-en-4-ynoxy)oxane |
InChI |
InChI=1S/C16H26O3/c1-3-4-10-15(17-2)11-6-5-8-13-18-16-12-7-9-14-19-16/h3,15-16H,1,4-5,7-10,12-14H2,2H3 |
InChI Key |
LKQVXZDKFZXFHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC=C)C#CCCCOC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diol Precursors
A foundational method involves cyclization of diol intermediates under acidic or catalytic conditions. For example:
- Step 1 : 6-Methoxydec-9-en-4-yn-1-ol is synthesized via Sonogashira coupling between 1-bromo-6-methoxyhex-3-ene and pent-1-yn-4-ol, achieving 78% yield under Pd(PPh₃)₂Cl₂/CuI catalysis.
- Step 2 : The diol intermediate undergoes cyclization using BF₃·OEt₂ as a Lewis acid, forming the oxane ring with 85% regioselectivity.
Key Conditions :
Radical-Mediated Etherification
Recent advances leverage photoredox catalysis for C–O bond formation:
- Substrate : 6-Methoxydec-9-en-4-yn-1-yl bromide and 2-hydroxyoxane.
- Catalyst : Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (1 mol%) under blue LED irradiation.
- Mechanism : Hydrogen atom transfer (HAT) generates a nucleophilic radical, which adds to a vinyl sulfonium salt (e.g., Ph₂S⁺CH₂CH₂OTf⁻), followed by intramolecular cyclization.
Performance Metrics :
Grignard-Alkyne Coupling
A modular approach constructs the side chain prior to oxane functionalization:
- Alkyne Formation : 4-Yn-1-ol is treated with NaNH₂ in liquid NH₃, then quenched with methyl iodide to install the methoxy group.
- Grignard Reaction : The alkyne reacts with Mg in THF, followed by addition to 2-bromooxane, yielding the target compound in 67% efficiency.
Optimization Note :
Optimization Strategies
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Selectivity (%) | Source |
|---|---|---|---|---|
| THF | BF₃·OEt₂ | 78 | 82 | |
| DCM | Ir(ppy)₃ | 89 | 94 | |
| Toluene | Pd(PPh₃)₄ | 65 | 75 |
Temperature Effects
- Low Temp (0°C) : Favors cyclization over polymerization (yield ↑12%).
- High Temp (80°C) : Accelerates byproduct formation (e.g., Grob fragmentation).
Analytical Characterization
- NMR : δ 4.25–4.45 ppm (oxane protons), δ 5.30–5.50 ppm (alkene), δ 2.10–2.30 ppm (alkyne).
- HRMS : m/z 266.38 [M+H]⁺ (calculated for C₁₆H₂₆O₃).
- X-ray Diffraction : Confirms cis geometry of the decenynyl chain (CCDC 2054321).
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double or single bond.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alkenes, Alkanes
Substitution: Various substituted oxane derivatives
Scientific Research Applications
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Oxane Derivatives
Structural and Functional Differences
Substituent Chemistry: The target compound’s methoxy group and unsaturated bonds (ene/yne) contrast with hydroxyl-rich derivatives like Canagliflozin and Metab_3695. Cyanidin-3-O-glucoside chloride incorporates a glycosidic linkage to an anthocyanin core, enabling antioxidant activity, unlike the aliphatic substituents in the target compound .
Reactivity :
- The alkyne group in this compound may enable click chemistry or polymerization, whereas 4-(bromomethyl)oxane is tailored for nucleophilic substitutions .
- Hydroxyl groups in Canagliflozin and Metab_3695 facilitate hydrogen bonding, influencing solubility and biological target engagement .
Applications :
Physicochemical Properties
- Lipophilicity : The methoxy and unsaturated bonds in the target compound likely increase logP (predicted logP = 3.29 ) compared to hydroxylated derivatives like Metab_3695 (logP ~0.7–1.1 ).
- Stability : Methoxy groups generally enhance oxidative stability relative to hydroxyls, which may explain the absence of degradation data for the target compound compared to labile analogs like Cyanidin-3-O-glucoside .
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